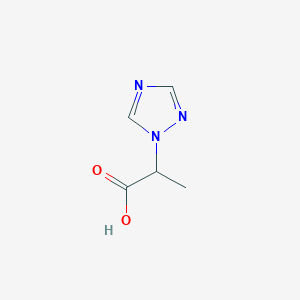

2-(1H-1,2,4-Triazol-1-yl)propanoic acid

カタログ番号 B1317913

CAS番号:

901586-50-3

分子量: 141.13 g/mol

InChIキー: ZRELDOABWMTCKN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-1,2,4-Triazol-1-yl)propanoic acid, also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid, is a chemical compound with the empirical formula C5H7N3O3 . It has a molecular weight of 157.13 .

Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid consists of a propanoic acid group attached to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives, including 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines: MCF-7, Hela, and A549 .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Anti-inflammatory, Antibacterial, and Anthelmintic Activity

- Scientific Field : Pharmacology

- Application Summary : New 1,2,4-triazole derivatives containing a propanoic acid moiety were synthesized and investigated for their anti-inflammatory, antibacterial, and anthelmintic activity .

- Methods of Application : The compounds were obtained in reactions of amidrazones with succinic anhydride . Their structures were confirmed by proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), as well as high-resolution mass spectra (HRMS) . Their biological activities were evaluated in peripheral blood mononuclear cells culture .

- Results : Despite the lack of toxicity, compounds 3a – 3g significantly reduced the level of TNF-α . Derivatives 3a, 3c, and 3e also decreased the release of IFN-γ .

Agrochemicals, Photostabilizers, Dyes, and Anticorrosives

- Scientific Field : Industrial Chemistry

- Application Summary : The 1,4-disubstituted 1H-1,2,3-triazoles, which can be synthesized from 1,2,4-triazole derivatives, have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the incorporation of the 1,2,4-triazole derivative into the relevant product or material .

- Results : The use of these compounds in these applications can enhance the performance of the product or material, such as improving the effectiveness of an agrochemical or the stability of a dye .

Drug Discovery and Organic Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .

- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of a drug or the efficiency of a chemical reaction .

Antimicrobial Agents

- Scientific Field : Microbiology

- Application Summary : 1,2,4-Triazole core has been incorporated into a wide variety of therapeutically interesting drug candidates including antibacterial agents .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .

- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of an antibacterial agent .

Central Nervous System Stimulants

- Scientific Field : Neuroscience

- Application Summary : 1,2,4-Triazole derivatives have been used as central nervous system stimulants .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .

- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of a central nervous system stimulant .

特性

IUPAC Name |

2-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRELDOABWMTCKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588464 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

CAS RN |

901586-50-3 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

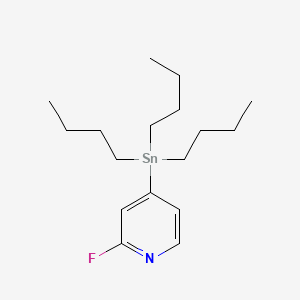

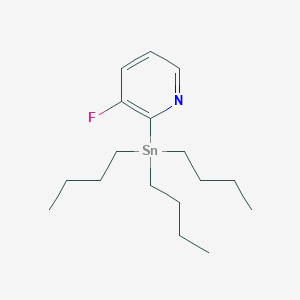

2-Fluoro-4-(tributylstannyl)pyridine

457061-31-3

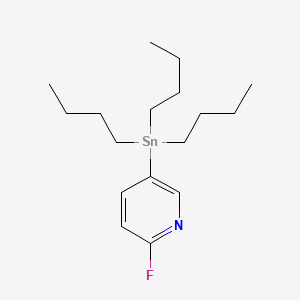

2-Fluoro-5-(tributylstannyl)pyridine

1025687-41-5

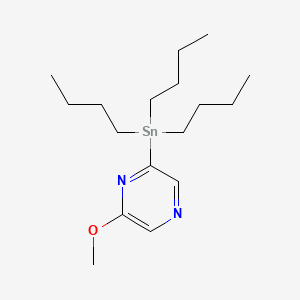

2-Methoxy-6-(tributylstannyl)pyrazine

1105511-66-7